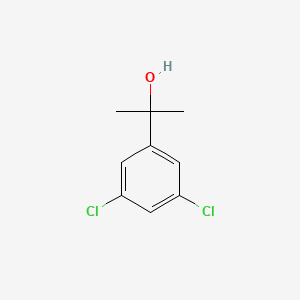

2-(3,5-Dichlorophenyl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJXTXRCENENLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8071697 | |

| Record name | Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68575-35-9 | |

| Record name | 3,5-Dichloro-α,α-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68575-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 3,5-dichloro-alpha,alpha-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068575359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dichlorophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dichlorophenyl)propan-2-ol is a tertiary alcohol containing a dichlorinated phenyl ring. This compound, and others in its structural class, are of interest to the pharmaceutical and agrochemical industries. For instance, it is cited as a reagent in the preparation of cyclic amide herbicides[1]. Commercial suppliers also suggest its potential as a chiral auxiliary in asymmetric synthesis, an antineoplastic agent, and an anti-inflammatory and analgesic agent, although detailed public-domain research to substantiate these claims, particularly regarding mechanisms of action, is limited[2]. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines a putative experimental protocol for its synthesis, and discusses its analytical characterization.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These data are compiled from various chemical supplier catalogs. It is noteworthy that a definitive melting point is not consistently reported.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀Cl₂O | [3] |

| Molecular Weight | 205.08 g/mol | [3] |

| CAS Number | 68575-35-9 | [1][3] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 261.2 °C at 760 mmHg | [3][4] |

| Density | 1.273 g/cm³ | [3][4] |

| Flash Point | 113 °C | [3] |

| Refractive Index | 1.55 | [4] |

| Solubility | Insoluble in water; soluble in organic solvents. | [2] |

| Storage | Sealed in a dry place at room temperature. | [2] |

Experimental Protocols

Synthesis via Grignard Reaction (Hypothetical Protocol)

A common and effective method for the synthesis of tertiary alcohols is the reaction of a ketone with a Grignard reagent. In this case, this compound can be prepared by reacting 3',5'-dichloroacetophenone with methylmagnesium bromide.

Reaction Scheme:

Materials:

-

3',5'-Dichloroacetophenone

-

Methylmagnesium bromide (typically 3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a solution of 3',5'-dichloroacetophenone in anhydrous diethyl ether.

-

Grignard Addition: The flask is cooled in an ice bath (0 °C). The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the ketone. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Workup: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization would likely be a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The crude solid is dissolved in a minimum amount of the hot solvent mixture, and then allowed to cool slowly to induce crystallization. The purified crystals are then collected by vacuum filtration.

-

Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method for purifying tertiary alcohols.

Analytical Characterization

Comprehensive, publicly available spectral data for this compound is scarce. Researchers requiring definitive characterization would need to perform their own analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. The aromatic protons on the 3,5-dichlorophenyl ring would likely appear as a multiplet or as two distinct signals in the aromatic region (typically δ 7.0-7.5 ppm). The two methyl groups are equivalent and would be expected to produce a singlet in the aliphatic region (typically δ 1.5-2.0 ppm). The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. One would expect to see signals for the two equivalent methyl carbons, the quaternary carbon bearing the hydroxyl group, and the aromatic carbons. The carbons attached to the chlorine atoms would have a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern). Common fragmentation pathways for tertiary alcohols include the loss of a methyl group (M-15) and the loss of water (M-18).

Biological Activity and Signaling Pathways

While some commercial suppliers mention potential applications as an antineoplastic, anti-inflammatory, and analgesic agent, there is a notable lack of detailed studies in the public domain that elucidate the specific biological mechanisms or signaling pathways through which this compound might exert these effects[2]. Further research is required to validate these claims and to understand the compound's pharmacological profile.

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the proposed synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

Conclusion

This compound is a chemical compound with potential applications in various fields of chemical research. While its basic physical properties are documented by commercial suppliers, there is a significant gap in the publicly available scientific literature regarding its detailed synthesis, comprehensive spectral characterization, and biological mechanisms of action. The information and the hypothetical experimental protocol provided in this guide serve as a starting point for researchers interested in this molecule. Further empirical studies are necessary to fully elucidate its chemical and biological profile.

References

An In-depth Technical Guide to 2-(3,5-Dichlorophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorophenyl)propan-2-ol, a halogenated aromatic alcohol with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its chemical identity, structural characteristics, physicochemical properties, and key applications, with a focus on providing actionable data and experimental insights for laboratory and development settings.

Chemical Identity and Structure

This compound is a tertiary alcohol characterized by a propan-2-ol backbone attached to a 3,5-dichlorinated phenyl ring.

Chemical Structure:

The structural formula of this compound is presented below, illustrating the connectivity of its constituent atoms.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 68575-35-9[1][2][3][4][5] |

| IUPAC Name | This compound[3] |

| Molecular Formula | C₉H₁₀Cl₂O[1] |

| Molecular Weight | 205.08 g/mol [1] |

| Synonyms | 3,5-Dichloro-α,α-dimethylbenzenemethanol[1][2] |

Physicochemical Properties

The known physical and chemical properties of this compound are summarized below. This data is essential for handling, storage, and application in experimental designs.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Boiling Point | 261 °C at 760 mmHg | [1][2] |

| Density | 1.273 g/cm³ | [1][2] |

| Flash Point | 113 °C | [1][2] |

| Vapor Pressure | 0.00595 mmHg at 25°C | [1] |

| Refractive Index | 1.55 | [1] |

| Storage | Sealed in dry, Room Temperature | [1][5] |

| Solubility | Insoluble in water, soluble in organic solvents.[1] |

Applications in Research and Development

This compound serves as a valuable intermediate and building block in several areas of chemical synthesis.

-

Pharmaceutical Intermediate: This compound is utilized as an intermediate in the synthesis of more complex pharmaceutical molecules.[1] Its dichlorinated phenyl and tertiary alcohol moieties provide a scaffold for further chemical modifications.

-

Chiral Auxiliary: It has been reported to be used as a chiral auxiliary in asymmetric synthesis.[1] Chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction, which is a critical aspect of modern drug development.[6]

-

Herbicide Synthesis: The compound is a reagent in the preparation of cyclic amide herbicides, highlighting its utility in the agrochemical industry.[4]

-

Potential Therapeutic Agent: Preliminary information suggests potential as an antineoplastic agent in cancer treatment and as an anti-inflammatory and analgesic agent, though further research is required to substantiate these claims.[1]

Experimental Protocols

The synthesis of this compound is most effectively achieved via a Grignard reaction. This involves the preparation of a Grignard reagent from a dichlorinated benzene derivative, followed by its reaction with acetone.

Synthesis of 3,5-Dichlorophenylmagnesium Bromide (Grignard Reagent)

This protocol is adapted from established procedures for preparing aryl Grignard reagents.[1]

Materials:

-

Magnesium turnings

-

1-Bromo-3,5-dichlorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Dropping funnel

-

Nitrogen inlet

Procedure:

-

Flame-dry all glassware under a stream of nitrogen and allow to cool.

-

Add magnesium turnings to the flask.

-

Disperse the magnesium in a portion of anhydrous THF.

-

Dissolve 1-bromo-3,5-dichlorobenzene in anhydrous THF and add this solution to the dropping funnel.

-

Add a small amount of the halide solution to the magnesium suspension to initiate the reaction. If no reaction starts, add a small iodine crystal and gently warm the mixture.[1]

-

Once the reaction initiates (indicated by heat and disappearance of iodine color), add the remaining halide solution dropwise to maintain a gentle reflux.[1]

-

After the addition is complete, stir the mixture for an additional 2 hours. The resulting solution is the Grignard reagent.

Synthesis of this compound

Materials:

-

3,5-Dichlorophenylmagnesium bromide solution in THF (from Protocol 4.1)

-

Anhydrous acetone

-

Anhydrous diethyl ether

-

Aqueous solution of hydrochloric acid (for workup)

Procedure:

-

Cool the prepared Grignard reagent solution in an ice bath.

-

Dissolve anhydrous acetone in anhydrous diethyl ether.

-

Slowly add the acetone solution to the stirred Grignard reagent. The reaction is exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding it to a cold aqueous solution of hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Figure 2: General workflow for the synthesis of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Safety Information

| Precaution | Details |

| Personal Protective Equipment | Wear chemical-impermeable gloves, safety goggles, and a lab coat.[7] |

| Ventilation | Handle in a well-ventilated place, such as a fume hood, to avoid breathing mist, gas, or vapors.[7] |

| Fire Safety | Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[7] |

| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, give oxygen.[7] |

| First Aid (Skin Contact) | Take off contaminated clothing and wash off with soap and plenty of water.[7] |

| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes and consult a doctor.[7] |

| Disposal | Dispose of by removal to a licensed chemical destruction plant or by controlled incineration. Do not discharge to sewer systems.[7] |

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant Safety Data Sheet (SDS) before handling the compound.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol, a valuable intermediate in the development of various pharmaceuticals and agrochemicals.[1] The primary synthesis route detailed herein is the Grignard reaction, a robust and well-established method for the formation of carbon-carbon bonds. This document offers detailed experimental protocols, quantitative data, and visual aids to facilitate a thorough understanding of the synthesis pathway.

Synthesis Pathway: The Grignard Reaction

The most direct and efficient method for the synthesis of this compound is the nucleophilic addition of a Grignard reagent to a ketone. Specifically, this involves the reaction of 3,5-dichlorophenylmagnesium bromide with acetone. The reaction proceeds in two main stages: the formation of the Grignard reagent and the subsequent reaction with the ketone, followed by an acidic workup.

Stage 1: Formation of 3,5-Dichlorophenylmagnesium Bromide

The Grignard reagent, 3,5-dichlorophenylmagnesium bromide, is prepared by reacting 1-bromo-3,5-dichlorobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[2] The magnesium inserts into the carbon-bromine bond, forming the organomagnesium halide.

Stage 2: Reaction with Acetone and Workup

The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This addition reaction forms a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate with a dilute acid protonates the alkoxide to yield the final product, the tertiary alcohol this compound.

A visual representation of this two-stage synthesis pathway is provided below.

Experimental Protocols

The following protocols are adapted from established procedures for Grignard reagent formation and subsequent reaction with ketones.[2][3] All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

Preparation of 3,5-Dichlorophenylmagnesium Bromide

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere. All glassware must be flame-dried or oven-dried prior to use.[2]

-

Reagents: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of 1-bromo-3,5-dichlorobenzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.[2]

-

Initiation: A small portion of the 1-bromo-3,5-dichlorobenzene solution is added to the magnesium turnings. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine. Successful initiation is indicated by heat evolution and the disappearance of the iodine color.[2]

-

Addition and Reflux: Once the reaction has initiated, the remaining 1-bromo-3,5-dichlorobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at a controlled temperature (e.g., 30°C) for an additional 2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is 3,5-dichlorophenylmagnesium bromide.[2]

Synthesis of this compound

-

Reaction with Acetone: The solution of 3,5-dichlorophenylmagnesium bromide is cooled in an ice bath. A solution of anhydrous acetone (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 20°C.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling in an ice bath.[3]

-

Extraction: The aqueous layer is extracted several times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.[3]

-

Purification: The solvent is removed from the organic phase by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[3]

Below is a workflow diagram illustrating the key experimental steps.

Quantitative Data

This section summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1-Bromo-3,5-dichlorobenzene | C₆H₃BrCl₂ | 225.90 | 232 | N/A |

| This compound | C₉H₁₀Cl₂O | 205.08 | 261.2 (at 760 mmHg)[4] | 1.273[4] |

Note: While a specific yield for this reaction is not widely reported, similar Grignard preparations typically yield between 70-90%.[2]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary with concentration and solvent), and signals in the aromatic region corresponding to the protons on the dichlorophenyl ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two equivalent methyl carbons, the quaternary carbon bearing the hydroxyl group, and the carbons of the dichlorophenyl ring. Due to the symmetry of the phenyl ring, fewer than six aromatic signals are expected.

-

IR Spectroscopy: The infrared spectrum will characteristically show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. C-H stretching vibrations from the methyl and aromatic groups will appear around 2850-3100 cm⁻¹, and C-Cl stretching bands will be observed in the fingerprint region.

This technical guide provides a foundational understanding of the synthesis of this compound. For researchers undertaking this synthesis, careful attention to anhydrous conditions is paramount for achieving a good yield. The provided protocols and data serve as a valuable resource for the successful preparation and characterization of this important chemical intermediate.

References

- 1. "A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; Sajja Eswaraiah; Revu Satyanarayana and Siddireddygari Maheshwar Reddy. [tdcommons.org]

- 2. benchchem.com [benchchem.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. studylib.net [studylib.net]

In-Depth Technical Guide: Physical and Chemical Characteristics of 2-(3,5-Dichlorophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-(3,5-Dichlorophenyl)propan-2-ol. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a tertiary alcohol characterized by a propan-2-ol backbone substituted with a 3,5-dichlorophenyl group.

Molecular Structure:

Caption: Molecular structure of this compound.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 67853-33-4 | N/A |

| Molecular Formula | C₉H₁₀Cl₂O | [1] |

| Molecular Weight | 205.08 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Boiling Point | 261.2 °C at 760 mmHg | [1] |

| Flash Point | 113 °C | [1] |

| Density | 1.273 g/cm³ | [1] |

| Melting Point | Not available | N/A |

| Solubility | Insoluble in water; soluble in organic solvents | N/A |

Chemical Properties and Reactivity

As a tertiary alcohol, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of the dichlorophenyl ring influences its electronic properties and reactivity. It is used as a reagent in the preparation of cyclic amide herbicides.[2]

Experimental Protocols

Synthesis via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. This would involve the reaction of a Grignard reagent with a suitable ketone. For this compound, the logical precursors would be 3',5'-dichloroacetophenone and a methyl Grignard reagent (e.g., methylmagnesium bromide).

References

Spectroscopic Profile of 2-(3,5-Dichlorophenyl)propan-2-ol: A Technical Overview

For Immediate Release

This technical guide provides a detailed spectroscopic analysis of 2-(3,5-dichlorophenyl)propan-2-ol, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its structural and spectroscopic characteristics.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 68575-35-9 Molecular Formula: C₉H₁₀Cl₂O Molecular Weight: 205.08 g/mol

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this guide presents a predicted spectroscopic profile based on established principles of NMR, IR, and MS, and by analogy to structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d | 2H | H-2', H-6' |

| ~7.28 | t | 1H | H-4' |

| ~2.20 | s | 1H | -OH |

| ~1.60 | s | 6H | 2 x -CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-1' |

| ~135 | C-3', C-5' |

| ~128 | C-4' |

| ~125 | C-2', C-6' |

| ~72 | C-2 |

| ~32 | 2 x -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

| 850-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 204/206/208 | Low | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl) |

| 189/191/193 | High | [M - CH₃]⁺ |

| 171/173 | Medium | [M - CH₃ - H₂O]⁺ |

| 147/149 | Medium | [C₆H₃Cl₂C(O)]⁺ |

| 145 | Medium | [C₆H₃Cl₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature.

IR Spectroscopy

A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or by gas chromatography. The ionization energy is typically set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

The Metabolism of Iprodione: A Technical Guide for Researchers

An In-depth Review of the Biotransformation of the Fungicide Iprodione and an Examination of its Metabolites

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development and environmental science. It provides a comprehensive overview of the metabolic pathways of the dicarboximide fungicide iprodione. While the focus of this document is on the scientifically established metabolites of iprodione, it also addresses the inquiry into 2-(3,5-Dichlorophenyl)propan-2-ol, a compound for which no evidence of formation from iprodione has been found in the reviewed scientific literature.

Introduction

Iprodione, chemically known as 3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide, is a contact fungicide widely used in agriculture to control a variety of fungal diseases in crops.[1][2] Its environmental fate and metabolic pathways are of significant interest due to the potential toxicity of its degradation products. This guide synthesizes current knowledge on the biotransformation of iprodione in various biological systems, including soil microorganisms, plants, and mammals.

Established Metabolic Pathways of Iprodione

The metabolism of iprodione primarily proceeds through hydrolysis and degradation, leading to the formation of several key metabolites. The ultimate major metabolite in many systems is 3,5-dichloroaniline (3,5-DCA).[1][3][4] The metabolic cascade involves several intermediate compounds.

Microbial degradation is a key process in the dissipation of iprodione in soil.[5][6] Soil bacteria, such as Arthrobacter and Achromobacter species, have been shown to degrade iprodione into 3,5-DCA.[5][6] The degradation pathway in these microorganisms involves the formation of intermediates such as 3,5-dichlorophenyl-carboxamide (Metabolite I) and (3,5-dichlorophenylurea)-acetate (Metabolite II).[5][6][7]

In plants, iprodione is also rapidly broken down, with 3,5-dichloroaniline being the main metabolite identified.[1][8]

In mammals, iprodione is metabolized and its metabolites are excreted in urine. The common moiety, 3,5-dichloroaniline (3,5-DCA), is used as a biomarker for exposure to iprodione.[9][10]

The U.S. Environmental Protection Agency (EPA) has established tolerances for the combined residues of iprodione, its isomer RP30228 (3-(1-methylethyl)-N-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidine-carboxamide), and its metabolite RP32490 (3-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidine-carboxamide) in various plant commodities.[11] For livestock, the tolerances also include the metabolite [N-(3,5-dichloro-4-hydroxyphenyl)-ureido-carboxamide] (RP36114).[11]

A diagram illustrating the primary metabolic pathway of iprodione is presented below.

The Question of this compound as a Metabolite

A thorough review of the scientific literature did not yield any evidence to support the formation of this compound as a metabolite of iprodione. The established metabolic pathways consistently show degradation of the imidazolidine ring and the carboxamide group, rather than modification of the dichlorophenyl ring in a manner that would produce this specific alcohol. Therefore, this compound is not considered a known metabolite of iprodione based on current scientific understanding.

Quantitative Data on Iprodione and its Metabolites

The following table summarizes quantitative data related to the degradation and analysis of iprodione and its primary metabolite, 3,5-DCA.

| Compound | Matrix | Parameter | Value | Reference |

| Iprodione | Soil | Half-life (DT50) | < 7 to > 60 days | [1] |

| Iprodione | Soil (in presence of Arthrobacter sp. C1) | Half-life (DT50) | 2.3 hours | [5] |

| 3,5-DCA | Human Urine | Limit of Detection (LOD) | 0.1 ng/mL | [8][9] |

| 3,5-DCA | Human Urine | Linearity Range | 0.1 - 200 ng/mL | [8][9] |

| 3,5-DCA from Iprodione | Human Urine | Recovery of Oral Dose | 78 - 107% | [8][9] |

| 3,5-DCA | Chives | Limit of Detection (LOD) | 1.0 µg/kg | [12] |

| 3,5-DCA | Chives | Limit of Quantification (LOQ) | 3.0 µg/kg | [12] |

| Iprodione | Liquid Medium | Limit of Detection (LOD) | 0.089 mg/L | [13] |

| Iprodione | Liquid Medium | Limit of Quantification (LOQ) | 0.238 mg/L | [13] |

| 3,5-DCA | Liquid Medium | Limit of Detection (LOD) | 0.076 mg/L | [13] |

| 3,5-DCA | Liquid Medium | Limit of Quantification (LOQ) | 0.236 mg/L | [13] |

Experimental Protocols

Detailed methodologies for the analysis of iprodione and its metabolites are crucial for accurate research. Below are summaries of key experimental protocols cited in the literature.

Analysis of 3,5-DCA in Human Urine

A method for the analysis of 3,5-DCA as a biomarker of iprodione exposure in human urine has been developed using liquid chromatography/triple quadrupole mass spectrometry (LC/MS/MS).[8][9][10]

-

Sample Preparation: Urine samples are subjected to basic hydrolysis to convert iprodione, its metabolites, and their conjugates to 3,5-DCA.[8][9][10]

-

Extraction: The resulting 3,5-DCA is extracted from the hydrolyzed urine using toluene.[8][9][10]

-

Derivatization: The extracted 3,5-DCA is derivatized with pentafluoropropionic anhydride (PFPA).[8][9][10]

-

Analysis: The derivatized analyte is analyzed by LC/MS/MS in the negative ion mode using selected reaction monitoring (SRM).[8][9][10]

-

Quantification: Quantification is performed using a ¹³C₆-labeled 3,4-DCA as an internal standard.[8][9][10]

Analysis of Iprodione and its Metabolites in Water

An analytical method for the determination of iprodione and its metabolites RP30228 and RP32596 in groundwater has been established.[14]

-

Extraction: Residues are extracted from water using a RP-102 resin solid-phase extraction (SPE) cartridge.[14]

-

Elution: The trapped analytes are eluted from the SPE cartridge with acetonitrile.[14]

-

Analysis: The analysis is performed by LC-MS-MS on a C8 column.[14]

-

Quantification: Results are quantified by comparing the peak areas of the samples with those of known standards.[14]

Microbial Degradation Studies of Iprodione

Studies investigating the microbial degradation of iprodione often involve incubating bacterial strains with the fungicide in a suitable medium.[15]

-

Inoculum Preparation: Bacterial colonies are harvested and transferred to a mineral medium.[15]

-

Incubation: The bacterial culture is incubated with iprodione in a mineral medium at a controlled temperature and agitation.[15]

-

Sampling and Analysis: Samples are taken at regular intervals, mixed with acetonitrile, and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of iprodione and its metabolites.[15]

Conclusion

The biotransformation of iprodione is a well-documented process that primarily leads to the formation of 3,5-dichloroaniline through a series of intermediate metabolites. This technical guide has outlined the key metabolic pathways in soil, plants, and mammals, and has provided a summary of quantitative data and experimental protocols for the analysis of iprodione and its known degradation products.

It is important to note that a comprehensive search of the available scientific literature did not reveal any evidence for the formation of this compound as a metabolite of iprodione. Researchers and scientists are encouraged to focus on the established metabolic pathways and the known toxicologically relevant metabolite, 3,5-dichloroaniline, in their future studies.

References

- 1. EXTOXNET PIP - IPRODIONE [extoxnet.orst.edu]

- 2. Iprodione - Wikipedia [en.wikipedia.org]

- 3. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel insights into the metabolic pathway of iprodione by soil bacteria [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of iprodione by a soil Arthrobacter-like strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. mdpi.com [mdpi.com]

- 13. Metabolic Profiling and Comparative Proteomic Insight in Respect of Amidases during Iprodione Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. academic.oup.com [academic.oup.com]

Toxicological Profile of 2-(3,5-Dichlorophenyl)propan-2-ol: Data Scarcity and a Surrogate Analysis of 1,3-Dichloro-2-propanol

Disclaimer: Extensive literature searches have revealed a significant lack of available toxicological data for the specific compound 2-(3,5-Dichlorophenyl)propan-2-ol. Therefore, this document provides a comprehensive toxicological profile for the structurally related compound, 1,3-Dichloro-2-propanol (1,3-DCP) , as a surrogate. The information presented herein should be interpreted with caution and is not a direct representation of the toxicological properties of this compound.

Introduction to 1,3-Dichloro-2-propanol (Surrogate Compound)

1,3-Dichloro-2-propanol (CAS No. 96-23-1) is a chlorinated organic compound that is primarily used as an intermediate in the production of epichlorohydrin, glycerol, and other industrial chemicals.[1] It can also be formed as a contaminant in certain foods, particularly those containing acid-hydrolyzed vegetable protein.[2] Due to its potential for human exposure, the toxicological profile of 1,3-DCP has been investigated in various studies. This guide summarizes the key findings from these studies, providing an in-depth overview for researchers, scientists, and drug development professionals.

Quantitative Toxicological Data for 1,3-Dichloro-2-propanol

The following tables summarize the key quantitative toxicological data for 1,3-Dichloro-2-propanol.

Table 1: Acute Toxicity of 1,3-Dichloro-2-propanol

| Test Species | Route of Exposure | Value (LD50/LC50) | Reference |

| Rat | Oral | 110 - 400 mg/kg bw | |

| Rat | Oral | 120 mg/kg bw | [3] |

| Rat | Oral | 81 mg/kg bw | [4] |

| Rabbit | Dermal | 800 mg/kg bw | [3] |

| Rabbit | Dermal | 590 mg/kg bw | [4] |

| Rat | Inhalation (4 h) | 0.66 mg/L (125 ppm) | [3] |

Table 2: Genotoxicity of 1,3-Dichloro-2-propanol

| Assay | Test System | Metabolic Activation (S9) | Result | Reference |

| Ames Test | Salmonella typhimurium TA100, TA1535 | With and Without | Positive | [5] |

| SOS Chromotest | Escherichia coli | Not specified | Positive | [1] |

| In vivo Micronucleus Assay | Rat bone marrow | N/A | Negative | [2] |

| Unscheduled DNA Synthesis (UDS) | Rat liver | N/A | Negative | [2] |

| Somatic Mutation Assay (wing-spot test) | Drosophila melanogaster | N/A | Negative |

Table 3: Carcinogenicity of 1,3-Dichloro-2-propanol in a 2-Year Drinking Water Study in Wistar Rats

| Sex | Organ | Neoplasm | Dose at which effects were observed (mg/kg bw/day) | Reference |

| Male | Liver | Hepatocellular adenoma and carcinoma | ≥ 6 | |

| Female | Liver | Hepatocellular adenoma and carcinoma | 30 | |

| Male | Tongue | Squamous cell papilloma and carcinoma | ≥ 6 | |

| Female | Tongue | Squamous cell papilloma and carcinoma | 30 | |

| Male | Thyroid | Follicular adenoma and carcinoma | ≥ 6 | |

| Female | Thyroid | Follicular adenoma and carcinoma | 30 | |

| Male | Kidney | Renal tubular adenoma and carcinoma | ≥ 6 |

Table 4: Reproductive and Developmental Toxicity of 1,3-Dichloro-2-propanol

| Study Type | Species | Dosing | Key Findings | NOAEL (mg/kg/day) | Reference |

| Developmental Toxicity | Sprague-Dawley Rat | Gavage, Gestation Days 6-19 | Maternal toxicity at 90 mg/kg/day (decreased body weight gain, decreased food intake). Developmental toxicity at 90 mg/kg/day (decreased fetal body weight, increased skeletal variations). No teratogenicity observed. | Dam: 10, Fetus: 30 | [6][7] |

| Male Reproductive Toxicity | Wistar Rat | Intraperitoneal injection | Reduced sperm counts six weeks post-exposure at 44 mg/kg bw. | Not established |

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD TG 425)

-

Test Species: Young adult, healthy, non-pregnant female rats are typically used.

-

Housing: Animals are housed individually.

-

Fasting: Animals are fasted (food, but not water, is withheld) for 3-4 hours before dosing.

-

Dosing: The test substance is administered orally by gavage. The initial dose is selected based on available information, often starting at 175 mg/kg.

-

Procedure: A single animal is dosed. If the animal survives, the next animal is dosed at a higher fixed increment (e.g., a factor of 3.2). If the animal dies, the next animal is dosed at a lower increment. This sequential dosing continues until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome occur).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254).

-

Procedure: The test substance, bacterial tester strain, and (if applicable) S9 mix are combined and pre-incubated. This mixture is then plated on a minimal agar medium lacking the required amino acid.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.

-

Evaluation Criteria: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

-

Test Species: Typically, young adult rodents (mice or rats) are used.

-

Dosing: The test substance is administered once or twice, usually by a route relevant to human exposure (e.g., oral gavage, intraperitoneal injection). At least three dose levels are tested.

-

Sample Collection: Bone marrow is collected at appropriate intervals after the last administration (e.g., 24 and 48 hours).

-

Slide Preparation: Bone marrow cells are flushed, and smears are prepared on glass slides. The slides are stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

-

Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

-

Evaluation Criteria: A substance is considered positive if it induces a statistically significant, dose-related increase in the frequency of micronucleated PCEs.

Two-Year Carcinogenicity Bioassay in Rodents

-

Test Species: Two rodent species, typically rats and mice, are used.

-

Group Size: Groups of at least 50 animals of each sex are used for each dose level and the control group.

-

Dosing: The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 104 weeks for rats). At least three dose levels plus a control are used. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than tumors.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

-

Pathology: A complete gross necropsy is performed on all animals. All organs and tissues are examined microscopically for neoplastic and non-neoplastic lesions.

-

Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods.

Visualizations

Experimental Workflow for a 2-Year Carcinogenicity Bioassay

Caption: Workflow of a 2-year rodent carcinogenicity bioassay.

Logical Relationship of Genotoxicity Testing

Caption: Tiered approach to genotoxicity testing.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48) [inchem.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Developmental toxic potential of 1,3-dichloro-2-propanol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3,5-Dichlorophenyl)propan-2-ol

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorophenyl)propan-2-ol, including its chemical properties, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a tertiary alcohol with the chemical formula C₉H₁₀Cl₂O. Its structure consists of a propan-2-ol backbone substituted with a 3,5-dichlorophenyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 68575-35-9 | [1][2][3] |

| Molecular Formula | C₉H₁₀Cl₂O | [1][3] |

| Molecular Weight | 205.08 g/mol | [1][3] |

| Boiling Point | 261.2 °C at 760 mmHg | [1] |

| Flash Point | 113 °C | [1] |

| Density | 1.273 g/cm³ | [1] |

| IUPAC Name | This compound | [3] |

Synthesis

The primary synthetic route to this compound is through a Grignard reaction. This involves the preparation of a Grignard reagent, 3,5-dichlorophenylmagnesium bromide, followed by its reaction with a ketone, typically acetone.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is divided into two main stages: the formation of the Grignard reagent and the subsequent reaction with acetone.

Part A: Preparation of 3,5-Dichlorophenylmagnesium Bromide

This procedure is adapted from established methods for preparing aryl Grignard reagents.[4]

-

Materials:

-

Magnesium turnings

-

1-Bromo-3,5-dichlorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

-

-

Procedure:

-

All glassware (a three-necked round-bottom flask, condenser, dropping funnel) must be thoroughly flame-dried under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.[4]

-

Place magnesium turnings in the reaction flask.

-

Add a small portion of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-3,5-dichlorobenzene in anhydrous THF.

-

Add a small amount of the 1-bromo-3,5-dichlorobenzene solution to the magnesium suspension.

-

To initiate the reaction, a small crystal of iodine can be added.[4] Gentle warming may also be necessary. The initiation of the reaction is indicated by the disappearance of the iodine color and the evolution of heat.[4]

-

Once the reaction has started, add the remaining 1-bromo-3,5-dichlorobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

-

After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of 3,5-dichlorophenylmagnesium bromide will typically appear greyish.[4]

-

Part B: Reaction with Acetone and Work-up

-

Cool the freshly prepared 3,5-dichlorophenylmagnesium bromide solution in an ice bath.

-

Slowly add a stoichiometric amount of anhydrous acetone dissolved in anhydrous THF to the Grignard reagent with continuous stirring. This reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Features of this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons: Signals in the range of 7.0-7.5 ppm. The proton at the 4-position of the phenyl ring would likely appear as a triplet, and the protons at the 2 and 6-positions would appear as a doublet. - Methyl protons: A singlet at approximately 1.5-1.7 ppm, integrating to 6 protons. - Hydroxyl proton: A broad singlet with a variable chemical shift, typically between 1.5 and 4.0 ppm, depending on the solvent and concentration. |

| ¹³C NMR | - Quaternary carbon (C-O): A signal in the range of 70-80 ppm. - Methyl carbons: A signal around 30-35 ppm. - Aromatic carbons: Multiple signals in the range of 120-150 ppm. The carbons attached to chlorine would be expected to have a higher chemical shift. |

| Infrared (IR) | - O-H stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. - C-H stretch (sp³): Absorptions just below 3000 cm⁻¹ from the methyl groups. - C-H stretch (sp²): Absorptions just above 3000 cm⁻¹ from the aromatic ring. - C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O stretch: An absorption in the 1100-1200 cm⁻¹ range. - C-Cl stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺): Expected at m/z 204 (for ³⁵Cl isotopes), with a characteristic isotopic pattern due to the two chlorine atoms (M+2 and M+4 peaks). - Major fragmentation: Loss of a methyl group ([M-15]⁺) and loss of water ([M-18]⁺). |

Potential Biological Activities

While specific biological data for this compound are not extensively documented in scientific literature, its structural motifs suggest several areas of potential biological activity. It is noted for its use as a reagent in the preparation of cyclic amide herbicides.[2] Some commercial suppliers also suggest potential as an antineoplastic, anti-inflammatory, and analgesic agent, though these claims lack published, peer-reviewed evidence.

Herbicidal Activity

The use of this compound as a reagent in the synthesis of cyclic amide herbicides has been mentioned.[2] This suggests that derivatives of this compound may possess herbicidal properties. The mode of action for such herbicides would depend on the final structure of the cyclic amide.

Potential Anticancer Activity (Hypothetical)

Many small molecules containing dichlorophenyl groups have been investigated for their anticancer properties. The mechanism of action for such compounds can vary widely, but often involves the inhibition of protein kinases or other enzymes involved in cell signaling pathways that are dysregulated in cancer.

Disclaimer: The above diagram illustrates a generalized signaling pathway that could be a target for anticancer drugs. There is currently no published evidence to suggest that this compound specifically inhibits this or any other pathway.

Potential Anti-inflammatory and Analgesic Activity (Hypothetical)

The structural features of this compound bear some resemblance to certain classes of non-steroidal anti-inflammatory drugs (NSAIDs). A possible, though unproven, mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Safety and Handling

Conclusion

This compound is a readily synthesizable tertiary alcohol with potential applications in agrochemicals and possibly as a scaffold for the development of new therapeutic agents. While its synthesis via the Grignard reaction is straightforward, there is a notable lack of published data on its specific biological activities and detailed spectroscopic characterization. Further research is warranted to explore its potential as an antineoplastic, anti-inflammatory, or analgesic compound and to fully elucidate its pharmacological and toxicological profiles.

References

An In-depth Technical Guide to 2-(3,5-Dichlorophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorophenyl)propan-2-ol, a halogenated aromatic alcohol. Due to a lack of specific historical records detailing its initial discovery, this document focuses on its chemical properties, a probable synthetic route, and its potential applications based on structurally related compounds. This guide includes detailed experimental protocols, quantitative data, and a hypothesized mechanism of action in a key biological context.

Introduction and Inferred History

While the specific discovery of this compound is not well-documented in scientific literature, its emergence can be contextualized within the broader exploration of chlorinated phenyl compounds in agrochemical and pharmaceutical research. The dichlorophenyl moiety is a common feature in many bioactive molecules, particularly fungicides and herbicides. It is plausible that this compound was first synthesized as an intermediate in the development of more complex molecules, such as cyclic amide herbicides[1]. Its structural similarity to known fungicides also suggests it may have been investigated for its own intrinsic biological activity.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 68575-35-9 | [1] |

| Molecular Formula | C₉H₁₀Cl₂O | [2] |

| Molecular Weight | 205.08 g/mol | [2] |

| Boiling Point | 261.2 °C at 760 mmHg | [3] |

| Density | 1.273 g/cm³ | [3] |

| Refractive Index | 1.55 | [2] |

| Flash Point | 113 °C | [3] |

Experimental Protocols

The most probable and widely applicable method for the synthesis of this compound is the Grignard reaction, a robust method for forming carbon-carbon bonds.[4][5] This involves the reaction of a Grignard reagent, in this case, methylmagnesium bromide, with a suitable ketone, 3',5'-dichloroacetophenone.

Synthesis of this compound via Grignard Reaction

Materials:

-

3',5'-Dichloroacetophenone

-

Magnesium turnings

-

Methyl iodide (or methyl bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of methyl iodide in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the methyl iodide solution dropwise to the magnesium suspension with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure the complete formation of the Grignard reagent (methylmagnesium iodide).

-

-

Reaction with Ketone:

-

Dissolve 3',5'-dichloroacetophenone in anhydrous diethyl ether or THF in a separate flask.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the ketone solution to the cooled Grignard reagent via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether or THF.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or distillation under reduced pressure.

-

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups, a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary depending on the solvent and concentration), and signals corresponding to the aromatic protons on the dichlorophenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon attached to the hydroxyl group, the methyl carbons, and the carbons of the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

Proposed Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, its structural features suggest a potential role as a fungicide. Many existing antifungal agents, particularly azoles, function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8]

Hypothesized Mechanism: Inhibition of Ergosterol Biosynthesis

It is hypothesized that this compound may act as an inhibitor of a key enzyme in the ergosterol biosynthesis pathway, such as sterol 14α-demethylase (CYP51) .[9][10][11] This enzyme is a cytochrome P450 that catalyzes a critical step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's integrity and function, leading to the cessation of fungal growth.[11][12]

Visualizations

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Hypothesized Signaling Pathway: Inhibition of Ergosterol Biosynthesis

References

- 1. 2-(3,5-Dichlorophenyl)-2-Propanol | 68575-35-9 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. byjus.com [byjus.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. davidmoore.org.uk [davidmoore.org.uk]

- 9. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(3,5-Dichlorophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3,5-Dichlorophenyl)propan-2-ol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed framework for determining its solubility in various solvents. This includes a summary of its known qualitative solubility, a detailed experimental protocol for quantitative solubility determination, and the necessary analytical procedures for accurate measurement.

Introduction to this compound

This compound is an organic compound with the molecular formula C₉H₁₀Cl₂O.[1] Understanding its solubility is crucial for a variety of applications, including chemical synthesis, formulation development, and biological assays. Solubility dictates the choice of solvents for reactions, purification methods such as crystallization, and the bioavailability of the compound in physiological systems.

Qualitative Solubility Profile

Based on available information and the general principles of solubility for organic compounds, a qualitative assessment of the solubility of this compound can be made. The "like dissolves like" principle suggests that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[2]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Insoluble/Slightly Soluble | The presence of the dichlorophenyl group, a bulky and non-polar moiety, is expected to significantly limit its solubility in water despite the presence of a polar hydroxyl group. |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | The hydroxyl group of the compound can form hydrogen bonds with the alcohol solvents, and the overall polarity is compatible. |

| Polar Aprotic | ||

| Acetone, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. |

| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These are strong polar aprotic solvents capable of dissolving a wide range of organic compounds. |

| Non-Polar | ||

| Hexane, Toluene | Soluble/Slightly Soluble | The non-polar dichlorophenyl ring will have favorable interactions with non-polar solvents. |

| Diethyl Ether, Dichloromethane | Soluble | These solvents have intermediate polarity and are generally good solvents for a wide range of organic compounds. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and accepted technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Glass vials or flasks with tight-fitting caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is generally recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration is no longer changing.[3][5]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method (see Section 4).

Analytical Methodologies for Concentration Determination

The concentration of the dissolved this compound in the filtrate can be determined using various analytical techniques. The choice of method will depend on the properties of the compound and the desired sensitivity and accuracy.

4.1. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and straightforward method for quantifying compounds that possess a chromophore.[6][7]

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the desired concentration range, following the Beer-Lambert law.[7]

-

Sample Analysis: Measure the absorbance of the filtered sample from the solubility experiment at the same λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the sample.

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for separating and quantifying components in a mixture.[8][9]

Procedure:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18 for reverse-phase), mobile phase, flow rate, and detector (e.g., UV detector set at the λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a compatible solvent. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to generate a calibration curve.[10][11]

-

Sample Analysis: Inject the same fixed volume of the filtered sample from the solubility experiment into the HPLC system.

-

Concentration Calculation: Determine the peak area for this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of the compound in the sample.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining the solubility of this compound and the logical relationships in solubility testing.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.ws [chem.ws]

- 3. enamine.net [enamine.net]

- 4. scribd.com [scribd.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Cambridge Polymer Group :: HPLC [campoly.com]

- 9. ctlatesting.com [ctlatesting.com]

- 10. quora.com [quora.com]

- 11. uhplcs.com [uhplcs.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-(3,5-Dichlorophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 2-(3,5-Dichlorophenyl)propan-2-ol. Due to a lack of specific experimental data in the public domain for this particular compound, this guide synthesizes information on its known physical properties, outlines standardized experimental protocols for its thermal analysis, and presents a theoretical framework for its potential degradation pathways based on the behavior of structurally similar molecules.

Core Compound Properties

| Property | Value |

| Molecular Formula | C₉H₁₀Cl₂O |

| Molecular Weight | 205.08 g/mol |

| Boiling Point | 261.2 °C at 760 mmHg |

| Flash Point | 113 °C |

Table 1: Physical Properties of this compound

Experimental Protocols for Thermal Analysis

To determine the thermal stability and degradation profile of this compound, standardized methodologies such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following are detailed, generalized protocols that can be adapted for the specific analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A standard material with a known decomposition profile, such as calcium oxalate, is typically used.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss.

-

Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the TGA and DTG curves, respectively.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with degradation.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as the reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 300 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (Tm) as the onset or peak of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Identify any exothermic peaks at higher temperatures that may indicate decomposition.

-

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal stability and degradation analysis of a compound like this compound.

Caption: Logical workflow for thermal stability and degradation analysis.

Potential Thermal Degradation Pathways

In the absence of specific experimental data for this compound, its thermal degradation pathways can be postulated based on the known chemistry of tertiary benzylic alcohols and chlorinated aromatic compounds.